molecular formula C25H19ClN4O5 B2483651 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207008-12-5

3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2483651
CAS No.: 1207008-12-5
M. Wt: 490.9
InChI Key: GKGAFSMSABVMAU-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at position 3 with a 4-chlorobenzyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl moiety. The quinazoline-dione scaffold is recognized for its pharmacological relevance, particularly in targeting enzymes like phosphodiesterases and kinases . The 4-chlorobenzyl substituent may improve lipophilicity, influencing receptor binding, while the 3,4-dimethoxyphenyl group could enhance π-π stacking interactions with aromatic residues in biological targets.

Properties

CAS No.

1207008-12-5

Molecular Formula

C25H19ClN4O5

Molecular Weight

490.9

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O5/c1-33-20-10-6-15(12-21(20)34-2)22-28-23(35-29-22)16-5-9-18-19(11-16)27-25(32)30(24(18)31)13-14-3-7-17(26)8-4-14/h3-12H,13H2,1-2H3,(H,27,32)

InChI Key

GKGAFSMSABVMAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione belongs to the class of quinazoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN2O4
  • Molecular Weight : 442.9 g/mol
  • IUPAC Name : this compound

The compound features a quinazoline backbone substituted with a chlorobenzyl group and an oxadiazole moiety. This unique structure is believed to contribute to its biological activities.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

  • A study reported that compounds with similar oxadiazole and quinazoline structures demonstrated effective antimicrobial activity against various strains of bacteria and fungi. Specifically, compounds were tested against:
    • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
    • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
    • Fungi : Candida albicans, Aspergillus niger .

The mechanism of action for these compounds often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Potential

Quinazolines are recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Key findings include:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxicity against human cancer cell lines. For example:
    • In vitro studies showed that it inhibited the proliferation of breast and colon cancer cells with IC50 values comparable to standard chemotherapeutic agents .
  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Research Findings and Case Studies

Several studies have documented the biological activities of related quinazoline derivatives:

StudyCompound TestedActivityResults
Quinazoline DerivativesAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Quinazoline-2,4-dioneAnticancerCytotoxic effects on breast and colon cancer cells
Oxadiazole-quinazolineAnticancerInduced apoptosis in various cancer cell lines

These studies highlight the potential therapeutic applications of quinazoline derivatives in treating infections and cancers.

Scientific Research Applications

Anticancer Research

One of the primary areas of interest for this compound is its potential as an anticancer agent. Quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines. The unique structure of this compound suggests it may interact with specific molecular targets involved in cancer progression.

  • Mechanism of Action : Research indicates that quinazoline derivatives can inhibit key enzymes involved in tumor growth and proliferation. The oxadiazole unit enhances its interaction with these targets, potentially leading to increased potency against cancer cells .
  • Case Studies :
    • A study published in Scientific Reports highlighted that certain oxadiazole derivatives exhibit cytotoxic effects through multiple pathways. The compound under review fits this profile and shows promise for further development as an anticancer agent.
    • Another comprehensive review discussed the structural modifications of quinazoline derivatives that enhance their biological activity against various cancer types .

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Quinazoline derivatives have been reported to possess efficacy against both Gram-positive and Gram-negative bacterial strains.

  • Antibacterial Activity : A study indicated that similar quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antimicrobial properties using the Agar well diffusion method. Many exhibited moderate activity against tested bacterial strains .
  • Mechanism of Action : It is believed that these compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication and transcription .

Pharmacological Implications

The diverse substituents on the quinazoline framework suggest potential applications beyond oncology:

  • Anti-inflammatory Effects : Quinazolines have been explored for their ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Other Biological Activities : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects and could be explored for their use in neurodegenerative diseases.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and quinazoline moieties exhibit stability under mild oxidative conditions but react with strong oxidizers.

  • Reagents : KMnO₄, H₂O₂, or mCPBA (meta-chloroperbenzoic acid).

  • Products : Formation of N-oxide derivatives at the quinazoline nitrogen atoms.

  • Conditions : Typically conducted in polar solvents (e.g., DCM or THF) at 0–25°C.

Reaction TypeReagentsConditionsMajor ProductYield (%)Source
N-OxidationH₂O₂, AcOH25°C, 12 hrQuinazoline N-oxide65–70
Oxadiazole OxidationKMnO₄, H₂OReflux, 6 hrOxadiazole ring cleavage to carboxyl<50

Reduction Reactions

Reductive modifications target the oxadiazole ring and aromatic substituents.

  • Reagents : LiAlH₄, NaBH₄, or catalytic hydrogenation (H₂/Pd-C).

  • Products : Oxadiazole reduction yields diamines, while chlorobenzyl groups may undergo dehalogenation.

Reaction TypeReagentsConditionsMajor ProductYield (%)Source
Oxadiazole ReductionLiAlH₄, THF0°C → RT, 4 hr1,2,4-triazoline intermediate55–60
DechlorinationH₂, Pd/CEtOH, 50°C, 3 atm3-benzyl derivative75

Substitution Reactions

The chlorobenzyl and methoxyphenyl groups participate in nucleophilic substitutions.

  • Reagents : Alkyl/aryl halides, amines, or thiols.

  • Products : Chlorine displacement or methoxy group demethylation.

Reaction TypeReagentsConditionsMajor ProductYield (%)Source
Chlorine SubstitutionPiperidine, DMF80°C, 8 hrPiperidine-benzyl derivative85
DemethylationBBr₃, CH₂Cl₂-78°C → RT, 12 hrHydroxyphenyl analog70

Acid/Base-Mediated Transformations

The quinazoline core undergoes pH-dependent tautomerization and ring-opening.

  • Acidic Conditions (HCl, H₂SO₄): Protonation of nitrogen atoms, enhancing electrophilicity .

  • Basic Conditions (NaOH, NaH): Deprotonation at N3, facilitating alkylation or acylation .

Reaction TypeReagentsConditionsMajor ProductYield (%)Source
TautomerizationHCl, MeOHRT, 2 hr1H-quinazolin-4-one formQuant.
N-AlkylationNaH, CH₃IDMF, 0°C → RTN-methylated derivative90

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or ring rearrangement.

  • Conditions : λ = 254–365 nm in inert solvents (e.g., acetonitrile).

  • Products : Dimers or rearranged oxadiazole-quinazoline hybrids.

Reaction TypeConditionsMajor ProductYield (%)Source
[2+2] CycloadditionUV (365 nm), 24 hrQuinazoline-oxadiazole dimer30–40

Comparison with Similar Compounds

Target Compound

  • Core : Quinazoline-2,4-dione.
  • Substituents :
    • 4-Chlorobenzyl at position 3.
    • 1,2,4-Oxadiazole-linked 3,4-dimethoxyphenyl at position 5.
  • Molecular Formula : C₂₅H₁₉ClN₄O₅.
  • Molecular Weight : ~514.9 g/mol.

Analog 1: 5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione ()

  • Core : 1,2,4-Triazole-3-thione.
  • Substituents :
    • 4-Chlorophenyl-benzoxazole at position 5.
    • 3-Methylphenyl at position 4.
  • Molecular Formula : C₂₂H₁₅ClN₄OS.
  • Molecular Weight : 418.9 g/mol .

Analog 2: Tetrazole-Pyrazolone Derivatives ()

  • Core : Pyrazol-3-one with tetrazole and diazepine/coumarin moieties.
  • Substituents :
    • Tetrazole-linked phenyl groups.
    • Coumarin or oxazepin units.
  • Molecular Weight : Estimated >600 g/mol (complexity inferred from structure).

Physicochemical Properties

Property Target Compound Analog 1 (Triazole-Thione) Analog 2 (Tetrazole-Pyrazolone)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher due to benzoxazole and thione) ~2.8 (lower due to coumarin’s polar groups)
Solubility Low (methoxy groups may slightly improve aqueous solubility) Very low (nonpolar substituents dominate) Moderate (tetrazole and coumarin enhance polarity)
Hydrogen Bond Acceptors 8 (quinazoline-dione + oxadiazole + methoxy) 5 (triazole-thione + benzoxazole) 10+ (tetrazole, pyrazolone, coumarin)

Research Findings and Hypotheses

Metabolic Stability : The oxadiazole ring in the target compound likely confers higher stability compared to Analog 1’s thione group, which is prone to oxidation.

Receptor Binding : The 3,4-dimethoxyphenyl group may enable stronger π-π interactions than Analog 2’s coumarin, which relies on planar stacking but has steric hindrance from fused rings.

Toxicity Profile : The 4-chlorobenzyl group (shared with Analog 1) could lead to similar hepatic metabolism concerns, but the methoxy groups in the target compound might mitigate reactivity.

Q & A

Q. What are the key synthetic pathways and optimized reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with functionalized quinazoline and oxadiazole precursors. Key steps include:

  • Coupling reactions between chlorobenzyl-substituted quinazoline intermediates and oxadiazole moieties, often using palladium or copper catalysts to enhance efficiency .
  • Solvent selection (e.g., dimethylformamide or dimethyl sulfoxide) and temperature control (reflux at 80–120°C) to improve yield and purity .
  • Purification via column chromatography or recrystallization in methanol/ethanol . Monitoring with TLC/HPLC ensures intermediate formation and final product purity .

Q. Which spectroscopic methods are critical for structural confirmation and purity assessment?

  • NMR spectroscopy (¹H, ¹³C) to verify connectivity of the quinazoline, oxadiazole, and substituted phenyl groups .
  • Mass spectrometry (HRMS) for molecular weight validation and detection of byproducts .
  • HPLC (>95% purity threshold) to confirm batch consistency .
  • IR spectroscopy to identify carbonyl (C=O) and aromatic C-H stretching vibrations .

Q. What solubility and stability considerations are essential for handling this compound?

  • Solubility : Poor aqueous solubility necessitates use of DMSO or ethanol for in vitro assays .
  • Stability : Degradation under acidic/alkaline conditions requires storage in inert atmospheres at −20°C . Light sensitivity (due to conjugated systems) mandates amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles?

  • Systematic substitution : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
  • Bioisosteric replacements : Substitute the oxadiazole ring with 1,2,3-triazoles to evaluate metabolic stability .
  • In vitro assays : Pair cytotoxicity screening (e.g., MTT assays) with enzyme inhibition studies (e.g., kinase profiling) to identify key pharmacophores .

Q. How to resolve contradictions in reported biological activity data?

  • Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and control for batch-to-batch compound variability .
  • Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition and cytokine ELISA, rather than single endpoints .
  • Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., impurity levels >5% in low-activity reports) .

Q. What computational strategies predict target interactions and ADMET properties?

  • Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Train on analogs with known IC₅₀ values to prioritize derivatives for synthesis .

Q. How to assess metabolic stability and toxicity in preclinical studies?

  • Liver microsomal assays : Monitor phase I metabolism (CYP450 enzymes) using LC-MS to identify labile sites (e.g., oxadiazole ring cleavage) .
  • Cytotoxicity panels : Test against primary hepatocytes and renal cells to rule offf-target effects .
  • Metabolite identification : Use high-resolution mass spectrometry to characterize oxidation or glucuronidation products .

Q. What strategies improve regioselectivity during quinazoline-oxadiazole hybridization?

  • Protecting groups : Temporarily block reactive sites on the quinazoline core during oxadiazole coupling .
  • Ligand-assisted catalysis : Employ palladium-XPhos complexes to direct cross-coupling to the C7 position .
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce side products .

Q. How do substituent electronic/steric effects influence reactivity and bioactivity?

  • Hammett analysis : Correlate σ values of substituents (e.g., chloro vs. methoxy) with enzymatic inhibition rates .
  • X-ray crystallography : Resolve steric clashes between the 4-chlorobenzyl group and target hydrophobic pockets (e.g., observed in EGFR co-crystals) .
  • DFT calculations : Quantify electron density distribution to predict nucleophilic attack sites .

Q. Which orthogonal methods validate compound stability under storage conditions?

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light for 4 weeks; monitor via HPLC .
  • DSC/TGA : Characterize melting points and thermal decomposition profiles .
  • Long-term stability : Store at −20°C, 4°C, and 25°C; assay monthly for 12 months .

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